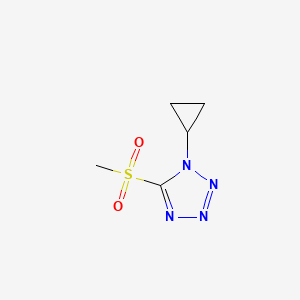
4-amino-2-chloro-N-(2-hydroxyethyl)benzamide
Descripción general
Descripción
4-amino-2-chloro-N-(2-hydroxyethyl)benzamide is a chemical compound with the CAS Number: 1094559-63-3 . It has a molecular weight of 214.65 and its IUPAC name is 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide .
Molecular Structure Analysis
The InChI code for 4-amino-2-chloro-N-(2-hydroxyethyl)benzamide is 1S/C9H11ClN2O2/c10-8-5-6(11)1-2-7(8)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14) .Physical And Chemical Properties Analysis
4-amino-2-chloro-N-(2-hydroxyethyl)benzamide is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Preparation and Characterization of Crystalline Forms: Research on closely related chemical structures, such as 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, involves the preparation and characterization of different polymorphs. These studies utilize techniques like X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy to distinguish between polymorphic forms based on their physical and chemical properties (Yanagi et al., 2000).
Pharmacological Research
- Antitumor Activity Studies: A derivative, 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, has been investigated for its antitumor activity both in vitro and in vivo. Degradation studies under hydrolysis conditions are crucial for understanding the intrinsic stability of such molecules, which is essential in the drug development process (Santos et al., 2013).
Chemical Synthesis Techniques
- Chemoselective N-benzoylation: The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates to produce N-(2-hydroxyphenyl)benzamides has been explored. These compounds, of biological interest, highlight the versatility and specificity of chemical synthesis techniques in creating biologically active molecules (Singh et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-amino-2-chloro-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-5-6(11)1-2-7(8)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEMAFTVHUIAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-chloro-N-(2-hydroxyethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)
![5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1523061.png)


![2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid](/img/structure/B1523065.png)








